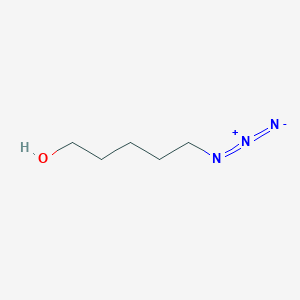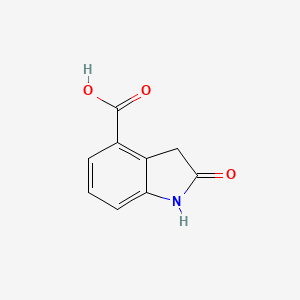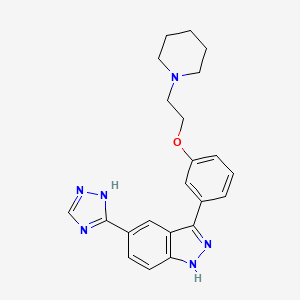
5-Azidopentan-1-ol
Vue d'ensemble
Description
5-Azidopentan-1-ol is a linker containing an azide group and a terminal hydroxyl group . It is a synthetic organic compound with the molecular formula C5H11N3O.
Molecular Structure Analysis
The molecular formula of 5-Azidopentan-1-ol is C5H11N3O . The average mass is 129.160 Da and the monoisotopic mass is 129.090210 Da .Chemical Reactions Analysis
The azide group in 5-Azidopentan-1-ol can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Applications De Recherche Scientifique
Synthesis of Bicyclo[1.1.1]pentan-1-amine
5-Azidopentan-1-ol is relevant in the synthesis of bicyclo[1.1.1]pentan-1-amine, a compound with medicinal chemistry significance. A study by (Goh et al., 2014) explored the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, which is an intermediate in this synthesis, highlighting its importance in creating flexible and scalable routes to target compounds.
Prodrug Design for Antiviral Agents
5-Azidopentan-1-ol is also significant in the development of prodrugs, particularly for antiviral agents. (Parang et al., 2000) discussed novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT), a key drug used in treating HIV. The study emphasized the role of azido compounds in enhancing the therapeutic profile of AZT.
Chemical Synthesis of Blood Group Epitopes
In the field of carbohydrate chemistry, 5-Azidopentan-1-ol plays a role in synthesizing oligosaccharides representing human blood group epitopes. (Perez et al., 1998) demonstrated the preparation of trisaccharide and tetrasaccharide structures using 5-azido-3-oxa-l-pentanol, showcasing its utility in complex biological molecule synthesis.
Synthesis of Polyesters with Pendant Azido Groups
5-Azidopentan-1-ol is important in the synthesis of aromatic polyesters containing pendant azido groups. (Nagane et al., 2019) reported the synthesis and characterization of such polyesters, demonstrating their potential for chemical modification and thermal cross-linking.
Inhibition of Nitric Oxide Synthases
In bioorganic chemistry, 5-azidopentan-1-ol derivatives are explored as inhibitors of nitric oxide synthases. (Ulhaq et al., 1998) studied S-2-amino-5-azolylpentanoic acids, which showed potential in inhibiting nitric oxide synthases, indicating the compound's relevance in medicinal chemistry.
Propriétés
IUPAC Name |
5-azidopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-8-7-4-2-1-3-5-9/h9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCFSFWVMHRCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446308 | |
| Record name | 5-azidopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azidopentan-1-ol | |
CAS RN |
170220-11-8 | |
| Record name | 5-azidopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)
![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)



